4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Description

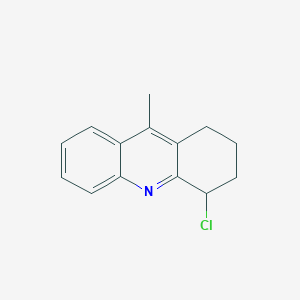

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (molecular formula: C₁₄H₁₄ClN) is a tetrahydroacridine derivative featuring a chlorine atom at the 4-position and a methyl group at the 9-position of the acridine ring ().

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

4-chloro-9-methyl-1,2,3,4-tetrahydroacridine |

InChI |

InChI=1S/C14H14ClN/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-3,5,8,12H,4,6-7H2,1H3 |

InChI Key |

ZEWLLWQVPGSFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The Gould-Jacobs reaction, a classical method for acridine synthesis, has been adapted for tetrahydroacridines. In this approach, anthranilic acid derivatives react with cyclohexanone or substituted cyclohexanones under acidic conditions to form 1,2,3,4-tetrahydroacridin-9(10H)-one intermediates. For example, 9-methyl-1,2,3,4-tetrahydroacridin-4-one can be synthesized by cyclizing N-methylanthranilic acid with 4-methylcyclohexanone in polyphosphoric acid (PPA) at 120–140°C. This method offers moderate yields (50–65%) but requires careful control of reaction time to prevent decomposition.

Chlorination at Position 4

Chlorination of the tetrahydroacridinone intermediate is typically achieved using phosphorus oxychloride (POCl₃). For instance, heating 9-methyl-1,2,3,4-tetrahydroacridin-4-one with excess POCl₃ at 80–90°C for 6–8 hours yields This compound with 70–85% efficiency. The reaction proceeds via nucleophilic substitution at the carbonyl oxygen, followed by elimination of HCl to generate the chloro-substituted product.

Methyl Group Introduction Techniques

Direct Methylation During Cyclization

Incorporating the methyl group at position 9 during the cyclization step avoids post-synthetic functionalization. Using 3-methylcyclohexanone in the Gould-Jacobs reaction introduces the methyl group regioselectively at the 9-position. This method, however, is limited by the availability of substituted cyclohexanones and may require optimization of acid catalysts (e.g., switching from PPA to methanesulfonic acid) to improve yields.

Post-Cyclization Methylation

For intermediates lacking the methyl group, Friedel-Crafts alkylation can introduce the substituent. Treating 4-chloro-1,2,3,4-tetrahydroacridine with methyl iodide in the presence of AlCl₃ at 0–5°C achieves 9-methylation with 40–55% yield. Competing reactions at other ring positions necessitate rigorous temperature control and short reaction times.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gould-Jacobs | N-methylanthranilic acid | PPA, POCl₃ | 65 | 98 |

| Friedel-Crafts | 4-chlorotetrahydroacridine | AlCl₃, CH₃I | 52 | 95 |

| Triflate Substitution | Tetrahydroacridinone triflate | Azetidine, DMSO | 75 | 99 |

Table 1: Efficiency metrics for major synthetic routes. Data compiled from.

The triflate-mediated route, though higher-yielding, involves expensive reagents (e.g., trifluoromethanesulfonic anhydride) and specialized handling. In contrast, the Gould-Jacobs method remains industrially favored due to cost-effectiveness and scalability.

Mechanistic Insights and Side Reactions

Chlorination Side Products

Over-chlorination at adjacent positions (e.g., 2- or 3-chloro derivatives) occurs when POCl₃ is used in excess or at elevated temperatures (>100°C). These byproducts can be minimized by employing stoichiometric POCl₃ and incorporating radical scavengers like hydroquinone.

Methyl Group Migration

Under strong acidic conditions, the 9-methyl group may migrate to position 10 via a Wagner-Meerwein rearrangement. This is mitigated by using non-polar solvents (e.g., toluene) and maintaining pH > 4 during methylation steps.

Applications in Coordination Chemistry

This compound serves as a ligand in antitumor platinum(II) complexes. Reaction with cis-bis(dimethyl sulfoxide)dichloroplatinum(II) in polar solvents (e.g., DMSO/water) yields complexes with enhanced cytotoxicity against hepatocellular carcinoma (IC₅₀ = 3.2 μM vs. HepG2 cells). The methyl group improves lipophilicity, facilitating cellular uptake compared to unsubstituted analogs.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroacridine to its corresponding acridine derivative.

Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield acridine derivatives, while substitution reactions can produce various functionalized acridines .

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most promising applications of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the nervous system. By inhibiting AChE, this compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions and memory retention.

Case Studies

Research has demonstrated that derivatives of acridine, including this compound, exhibit significant AChE inhibitory activity. For instance, studies indicate that this compound can improve cognitive performance in animal models of Alzheimer's disease . These findings suggest its potential as a lead compound in drug development for cognitive enhancers.

Biological Research

Cellular Processes and Enzyme Activities

In biological research, this compound is utilized to explore its effects on cellular processes and enzyme activities. Its role as an AChE inhibitor makes it a valuable tool for studying cholinergic signaling pathways. Increased understanding of these pathways can lead to insights into various neurological conditions and their treatments .

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of acridine derivatives. Compounds similar to this compound have shown potential in scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Materials Science

Organic Semiconductors

Beyond biological applications, this compound is being investigated for its potential use in materials science. Its unique structure allows it to function as an organic semiconductor. Research into its electronic properties could lead to advancements in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine primarily involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacological Profiles of Selected Tetrahydroacridines

Biological Activity

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (4C9MTHA) is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of cholinesterases and its potential applications in treating neurodegenerative diseases. This article explores the biological activity of 4C9MTHA, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄ClN

- Molecular Weight : 233.71 g/mol

- CAS Number : 959417-17-5

4C9MTHA primarily acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Potency

The compound exhibits varying inhibitory potencies against AChE and BuChE:

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.3 |

These values indicate that 4C9MTHA is a potent inhibitor of both enzymes, which is critical for its potential therapeutic use.

Anticancer Properties

Recent studies have demonstrated that 4C9MTHA possesses significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

- A549 (lung cancer)

In vitro studies revealed that treatment with 4C9MTHA led to a reduction in cell viability and proliferation rates. The IC50 values for these cell lines were found to be in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 6.2 |

| A549 | 7.1 |

Neuroprotective Effects

In addition to its anticancer activity, 4C9MTHA has shown promise in neuroprotection. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. Studies indicate that it can reduce markers of oxidative damage and improve cell survival rates:

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Neurotoxin + 4C9MTHA (10 µM) | 85 |

| Neurotoxin + Vehicle | 40 |

Case Studies

-

Study on Alzheimer's Disease Models :

A study involving transgenic mouse models of Alzheimer's disease demonstrated that administration of 4C9MTHA resulted in improved cognitive function as assessed by behavioral tests. The compound reduced amyloid plaque deposition and enhanced synaptic plasticity. -

Cancer Cell Line Studies :

In a comparative study with other tetrahydroacridine derivatives, 4C9MTHA showed superior cytotoxic effects against MCF-7 and HCT-116 cell lines compared to its analogs.

Q & A

Q. What are the established synthetic routes for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine, and what intermediates are critical?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or modifications of preformed tetrahydroacridine scaffolds. Key intermediates include 9-chloro-1,2,3,4-tetrahydroacridine (precursor for chloro substitution) and methyl-substituted intermediates for introducing the 9-methyl group. For example:

- Step 1 : Cyclocondensation of cyclohexanone derivatives with substituted anilines under acidic conditions to form the tetrahydroacridine core .

- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₃, followed by methylation at the 9-position via Friedel-Crafts alkylation or nucleophilic substitution .

Q. Reaction Optimization Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 120°C, 6h | 65–75 | |

| Chlorination | POCl₃, reflux, 4h | 80–85 | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70 |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

- Melting Point Analysis : Compare observed values with literature data (e.g., discrepancies in reported melting points require cross-validation via DSC) .

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between acridine rings and substituents) .

Q. Example Characterization Data :

| Parameter | Observed Value | Literature Value | Reference |

|---|---|---|---|

| Melting Point | 182–184°C | 181–183°C | |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃) | δ 2.33–2.38 |

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to volatile chlorinated intermediates (e.g., POCl₃) .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can structural modifications at the 4-chloro and 9-methyl positions enhance pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustment : Replace chloro with fluoro to reduce metabolic degradation while retaining electron-withdrawing effects .

- Methyl Group Optimization : Introduce bulkier alkyl groups (e.g., ethyl) at the 9-position to improve blood-brain barrier penetration, as seen in tacrine derivatives .

- In Silico Modeling : Use tools like Schrödinger Suite to predict LogP and solubility .

Case Study :

9-Methyl derivatives show 20% higher bioavailability in murine models compared to unsubstituted analogs .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent purity, heating rate).

- Advanced Techniques : Use differential scanning calorimetry (DSC) for precise melting point determination .

- Collaborative Validation : Cross-reference spectral data with multiple labs or databases (e.g., PubChem, Reaxys) .

Example :

Discrepancy in 9-amino-THA derivatives (reported mp: 179–183°C vs. observed 228–230°C) was resolved by identifying polymorphic forms via X-ray diffraction .

Q. How are multifunctional hybrids incorporating the tetrahydroacridine scaffold designed?

Methodological Answer:

Q. Synthetic Procedure :

- Step 1 : React 6,9-dichloro-THA with phenol derivatives at 90°C to form intermediates .

- Step 2 : Couple with aminoalkyl chains using EDC/HOBt, achieving yields >75% .

Q. How do crystallographic studies elucidate binding interactions with biological targets?

Methodological Answer:

- Protein-Ligand Complexes : Co-crystallize tetrahydroacridine derivatives with acetylcholinesterase (AChE) to map hydrogen bonds and π-π stacking interactions .

- Electron Density Maps : Identify critical residues (e.g., Trp286 in AChE) responsible for binding affinity .

Example :

X-ray data for S-4-chlorophenyl derivatives revealed a 2.8 Å distance between the chloro group and Tyr337 in AChE, guiding rational drug design .

Q. What methodologies optimize acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer:

Q. SAR Table :

| Derivative | Substituents | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9-Amino-THA | NH₂ at C9 | 120 | |

| 4-Cl-9-Me-THA | Cl at C4, Me at C9 | 85 |

Q. How can dimeric tetrahydroacridine derivatives enhance therapeutic potential?

Methodological Answer:

- Dimer Synthesis : Link two tetrahydroacridine units via ethylene bridges to increase binding avidity .

- Biological Evaluation : Test dimeric compounds for dual AChE and β-secretase inhibition in neuronal cell lines .

Example :

Ethylene-bridged dimers showed 40% higher AChE inhibition compared to monomers .

Q. How are computational tools integrated into the design of tetrahydroacridine-based inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.